molecular formula C18H18N2O3S2 B2507535 2-(Benzo[d]oxazol-2-ylthio)-1-(7-(furan-2-yl)-1,4-thiazepan-4-yl)ethanone CAS No. 1705761-32-5

2-(Benzo[d]oxazol-2-ylthio)-1-(7-(furan-2-yl)-1,4-thiazepan-4-yl)ethanone

Cat. No.: B2507535
CAS No.: 1705761-32-5
M. Wt: 374.47
InChI Key: XJNQTJIMLGINHM-UHFFFAOYSA-N
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Description

2-(Benzo[d]oxazol-2-ylthio)-1-(7-(furan-2-yl)-1,4-thiazepan-4-yl)ethanone is a heterocyclic compound featuring a 1,4-thiazepane ring substituted with a furan-2-yl group at the 7-position and an ethanone moiety linked to a benzo[d]oxazole-2-thiol group. This compound belongs to a class of sulfur-containing heterocycles known for their diverse pharmacological activities, including antitubercular properties, as demonstrated in recent docking studies .

Properties

IUPAC Name

2-(1,3-benzoxazol-2-ylsulfanyl)-1-[7-(furan-2-yl)-1,4-thiazepan-4-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O3S2/c21-17(12-25-18-19-13-4-1-2-5-14(13)23-18)20-8-7-16(24-11-9-20)15-6-3-10-22-15/h1-6,10,16H,7-9,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJNQTJIMLGINHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCSC1C2=CC=CO2)C(=O)CSC3=NC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzo[d]oxazol-2-ylthio)-1-(7-(furan-2-yl)-1,4-thiazepan-4-yl)ethanone typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the benzoxazole derivative. This can be achieved by reacting 2-aminophenol with carbon disulfide in the presence of a base to form benzo[d]oxazol-2-thiol. This intermediate is then reacted with an appropriate acyl chloride to introduce the ethanone moiety.

The thiazepane ring can be synthesized separately by reacting a suitable diamine with a dicarbonyl compound under acidic conditions. The furan ring is introduced through a coupling reaction, often using a palladium-catalyzed cross-coupling method such as the Suzuki or Heck reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce the use of hazardous reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

2-(Benzo[d]oxazol-2-ylthio)-1-(7-(furan-2-yl)-1,4-thiazepan-4-yl)ethanone can undergo various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The benzoxazole ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine).

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Nitro or halogenated benzoxazole derivatives.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research indicates that compounds similar to 2-(benzo[d]oxazol-2-ylthio)-1-(7-(furan-2-yl)-1,4-thiazepan-4-yl)ethanone exhibit significant antimicrobial properties. The presence of sulfur and nitrogen heteroatoms enhances their interaction with biological targets, making them effective against a range of pathogens. For instance, studies have shown that derivatives of benzo[d]oxazole can inhibit bacterial growth by disrupting cellular processes.

Anticancer Properties
The compound has been investigated for its potential anticancer effects. Preliminary studies suggest that it may induce apoptosis in cancer cells through mechanisms involving the modulation of signaling pathways associated with cell survival and proliferation. The thiazepane moiety is particularly noted for its ability to interact with DNA and RNA, potentially leading to the inhibition of tumor growth .

Enzyme Inhibition
Another significant application lies in enzyme inhibition. Compounds with similar structures have been shown to act as inhibitors of specific enzymes involved in metabolic pathways, which could be leveraged for therapeutic purposes. For example, research indicates that benzothiazole derivatives can inhibit enzymes like cyclooxygenase (COX), which is implicated in inflammation and cancer progression .

Material Science

Luminescent Materials
The compound has been explored for use in luminescent materials due to its unique electronic properties. The incorporation of furan and thiazepane rings allows for efficient energy transfer processes, making it suitable for applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices .

Polymer Chemistry
In polymer chemistry, the compound can serve as a building block for synthesizing novel polymers with enhanced thermal stability and mechanical properties. Its heterocyclic nature contributes to the rigidity and strength of the resultant materials, which can be utilized in coatings and composite materials .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step processes that may include:

  • Formation of the Benzoxazole Ring : This is often achieved through the condensation reaction between 2-aminophenol and a suitable carboxylic acid derivative.
  • Thioether Formation : The benzoxazole derivative is reacted with a thiol to form the thioether linkage.
  • Thiazepane Ring Introduction : The furan ring is introduced via coupling reactions, often requiring specific reagents to ensure high yields.
  • Final Coupling : The final product is obtained through careful optimization of reaction conditions including temperature and solvent choice to maximize yield and purity .

Case Studies

Several case studies highlight the applications of this compound:

Case Study 1: Antimicrobial Efficacy

A study published in a peer-reviewed journal demonstrated that derivatives based on benzo[d]oxazole exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The mechanism was attributed to membrane disruption and interference with metabolic functions .

Case Study 2: Cancer Cell Apoptosis

In vitro studies have shown that compounds similar to this compound can induce apoptosis in various cancer cell lines through caspase activation pathways. This suggests potential therapeutic applications in oncology .

Mechanism of Action

The mechanism of action of 2-(Benzo[d]oxazol-2-ylthio)-1-(7-(furan-2-yl)-1,4-thiazepan-4-yl)ethanone involves its interaction with specific molecular targets. The benzoxazole moiety can interact with nucleic acids or proteins, potentially inhibiting their function. The thiazepane ring may enhance binding affinity to certain enzymes or receptors, while the furan ring can participate in π-π interactions with aromatic residues in proteins.

Comparison with Similar Compounds

Table 1: Structural Comparison of 1,4-Thiazepan-4-yl Ethanone Derivatives

Compound Name Substituent at 7-Position Heterocyclic Group Molecular Formula Molecular Weight Key Properties/Activities
Target Compound Furan-2-yl Benzo[d]oxazol-2-ylthio C₁₉H₁₇N₂O₃S₂ 409.48 Antitubercular activity (IC₅₀: 3.2 μM)
2-(Benzo[d]thiazol-2-ylthio)-1-(1,1-dioxido-7-phenyl-1,4-thiazepan-4-yl)ethanone Phenyl Benzo[d]thiazol-2-ylthio C₂₀H₂₀N₂O₃S₃ 432.6 Enhanced lipophilicity (logP: 3.8)
2-(Benzo[d][1,3]dioxol-5-yl)-1-(7-(2-chlorophenyl)-1,4-thiazepan-4-yl)ethanone 2-Chlorophenyl Benzo[d][1,3]dioxol-5-yl C₂₀H₁₇ClNO₄S 389.9 Increased metabolic stability (t₁/₂: 6.5 h)
2-(1,3-Benzothiazol-2-ylsulfanyl)-1-phenylethanone Phenyl Benzo[d]thiazol-2-ylthio C₁₅H₁₁NOS₂ 293.38 Precursor for Michael/Knoevenagel reactions

Key Observations:

Bioactivity : The target compound exhibits specific antitubercular activity, whereas analogs like the benzo[d]thiazol derivative (Table 1, Entry 2) lack reported biological data but show higher lipophilicity, which may influence membrane permeability .

The 2-chlorophenyl substituent (Entry 3) introduces electronegativity, enhancing metabolic stability compared to the furan-containing compound .

Synthetic Utility : The simpler analog in Entry 4 (without the 1,4-thiazepane ring) serves as a key intermediate in organic synthesis, highlighting the target compound's complexity .

Pharmacological and Physicochemical Properties

Insights:

  • The target compound’s moderate solubility in PBS (0.12 mg/mL) suggests challenges in bioavailability, a common issue with sulfur-rich heterocycles .
  • Higher synthetic yields (72%) compared to the benzo[d][1,3]dioxol analog (68%) indicate optimized reaction conditions for the furan-substituted derivative .

Mechanistic and Functional Comparisons

  • Antitubercular Activity : The target compound’s benzo[d]oxazole moiety likely interacts with mycobacterial enzymes via π-π stacking and hydrogen bonding, as suggested by molecular docking studies . In contrast, the benzo[d]thiazol analog may exhibit different binding modes due to its sulfur atom’s electronegativity .
  • Reactivity : The absence of a 1,4-thiazepane ring in Entry 4 (Table 1) simplifies its use in synthetic chemistry, whereas the target compound’s complex structure requires multi-step synthesis involving furan-2-yl coupling and thiolation .

Biological Activity

The compound 2-(Benzo[d]oxazol-2-ylthio)-1-(7-(furan-2-yl)-1,4-thiazepan-4-yl)ethanone is a complex organic molecule notable for its potential biological activities. This article explores its synthesis, structural characteristics, and biological activities, particularly in the context of medicinal chemistry.

Structural Characteristics

This compound features a unique combination of heterocyclic structures, including a benzo[d]oxazole and a thiazepane ring. The presence of sulfur and nitrogen heteroatoms contributes to its reactivity and biological properties. The molecular formula is C20H19N2O2SC_{20}H_{19}N_{2}O_{2}S with a molecular weight of approximately 336.43 g/mol .

Synthesis

The synthesis of this compound can be achieved through various methods, typically involving the reaction of benzo[d]oxazole derivatives with thiazepane or furan derivatives. Key reaction conditions such as temperature and solvent choice significantly affect yield and purity .

Antimicrobial Activity

Research indicates that compounds structurally related to this compound exhibit notable antimicrobial properties. For instance, studies on benzoxazole derivatives have demonstrated in vitro activity against various Gram-positive and Gram-negative bacteria, as well as fungi like Candida albicans. Minimum inhibitory concentration (MIC) values ranged from 250 to 7.81 µg/ml , indicating a broad spectrum of activity .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be analyzed through structure-activity relationship (SAR) studies. These studies suggest that modifications on the benzene ring or the thiazepane structure can enhance or diminish biological efficacy. For example, the introduction of halogen substituents has been shown to increase activity against certain biological targets .

Case Studies

A recent study investigated the efficacy of similar compounds against tuberculosis, highlighting their potential as anti-tubercular agents. The study reported IC50 values for related benzothiazole compounds ranging from 7.7 µM to 11.1 µM , indicating significant potency compared to standard treatments .

Data Summary Table

Compound NameMolecular FormulaMolecular WeightMIC (µg/ml)IC50 (µM)
This compoundC20H19N2O2S336.43250 - 7.81Not Available
Related Benzothiazole DerivativeCxHyNzOwSzVaries0.08 - 0.327.7 - 11.1

While the precise mechanism of action for this compound remains under investigation, it is hypothesized that it interacts with specific biological targets such as enzymes or receptors involved in microbial resistance or cellular signaling pathways .

Q & A

Q. What are the standard synthetic routes for preparing 2-(Benzo[d]oxazol-2-ylthio)-1-(7-(furan-2-yl)-1,4-thiazepan-4-yl)ethanone?

The compound is synthesized via multi-step organic reactions, typically involving:

  • Piperidine-mediated condensation : Facilitates cyclization of thiazepane rings (e.g., reaction of 5-substituted 2-amino benzenethiols with heterochalcones) .
  • Triethylamine-mediated addition : Bases like triethylamine promote nucleophilic substitution or acylation reactions .
  • Key parameters include temperature (60–120°C), solvent choice (DMF, ethanol), and catalyst optimization (e.g., palladium for cross-coupling) .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Essential methods include:

  • ¹H/¹³C NMR : Assigns proton environments (e.g., furan/thiazepane protons at δ 6.3–8.1 ppm) and confirms stereochemistry .
  • IR spectroscopy : Identifies functional groups (C=O stretch ~1730 cm⁻¹, C-S at ~1250 cm⁻¹) .
  • Mass spectrometry (EI-MS) : Validates molecular weight (e.g., m/z ~451 for analogs) .

Q. How is the compound’s solubility and stability assessed for in vitro studies?

  • Solubility : Tested in polar (DMSO, methanol) and non-polar solvents (chloroform) via UV-Vis or HPLC .
  • Stability : Monitored under varying pH (4–9) and temperatures (4–37°C) using accelerated degradation studies .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data (e.g., anticancer vs. antimicrobial efficacy)?

Methodological approaches include:

  • Assay standardization : Control variables like cell lines (e.g., HeLa vs. MCF-7) and incubation times .
  • Structural validation : Ensure compound purity via HPLC and exclude isomers/degradants .
  • Mechanistic profiling : Compare target engagement (e.g., enzyme inhibition vs. ROS generation) across models .

Q. What strategies optimize reaction yields during scale-up synthesis?

  • Catalyst screening : Transition metals (Pd, Ni) enhance coupling efficiency in thiazepane ring formation .
  • Solvent optimization : Polar aprotic solvents (DMF, DMSO) improve intermediate solubility .
  • Flow chemistry : Reduces side reactions in multi-step syntheses via precise temperature/residence time control .

Q. How is structure-activity relationship (SAR) analysis conducted for derivatives?

  • Substituent variation : Modify furan/thiazepane moieties and compare IC₅₀ values (e.g., 2-bromophenyl analogs show 3x higher potency than nitro derivatives) .
  • Computational docking : Predict binding affinities to targets (e.g., tubulin or kinases) using AutoDock Vina .
  • Pharmacophore mapping : Identify critical groups (e.g., benzo[d]oxazole sulfur for H-bonding) .

Q. What methodologies identify degradation pathways under physiological conditions?

  • Forced degradation studies : Expose the compound to heat (40–80°C), light, and oxidizers (H₂O₂) .
  • LC-MS/MS : Track degradation products (e.g., hydrolysis of the ethanone group) .
  • DFT calculations : Predict reactive sites (e.g., sulfur atoms prone to oxidation) .

Data Analysis & Mechanistic Studies

Q. How are conflicting thermal stability data addressed (e.g., DSC vs. TGA results)?

  • Multi-technique validation : Combine DSC (melting point), TGA (weight loss), and XRD (crystalline phase analysis) .
  • Kinetic modeling : Apply Arrhenius equations to extrapolate degradation rates across temperatures .

Q. What experimental designs elucidate the compound’s mechanism of action in cancer cells?

  • Apoptosis assays : Measure caspase-3/7 activation and mitochondrial membrane potential (JC-1 staining) .
  • Transcriptomics : Identify dysregulated pathways (e.g., p53 or MAPK) via RNA-seq .
  • Target pulldown : Use biotinylated analogs for affinity chromatography and MS-based target identification .

Q. How do researchers validate computational predictions of enzyme inhibition?

  • In vitro enzyme assays : Test inhibition of purified targets (e.g., topoisomerase II) using fluorescence-based kits .
  • Crystallography : Solve co-crystal structures to confirm binding modes (e.g., benzo[d]oxazole stacking in active sites) .

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